Dimethicone Deuterated;

Neutron reflectivity SANS Contrast variation

Dimethicone Deuterated (deuterated polydimethylsiloxane, d-PDMS) is a linear organosilicon polymer in which the hydrogen atoms of the methyl side groups (–CH₃) are partially or fully replaced by deuterium (–CD₃), while retaining the characteristic siloxane (Si–O) backbone. The perdeuterated form carries the molecular formula (CD₃)₃SiO[Si(CD₃)₂O]ₙSi(CD₃)₃.

Molecular Formula (CD₃OSi)n
Molecular Weight -62.14
Cat. No. B1159142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethicone Deuterated;
SynonymsBelsil DM 1000 Deuterated;  DC 1132 Deutrated;  Xiameter 300 Deuterated;  M 620 Deuterated;  Belsil DM 200 Deuterated
Molecular Formula(CD₃OSi)n
Molecular Weight-62.14
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethicone Deuterated: Isotopically Labeled PDMS for Research and Industrial Applications


Dimethicone Deuterated (deuterated polydimethylsiloxane, d-PDMS) is a linear organosilicon polymer in which the hydrogen atoms of the methyl side groups (–CH₃) are partially or fully replaced by deuterium (–CD₃), while retaining the characteristic siloxane (Si–O) backbone [1]. The perdeuterated form carries the molecular formula (CD₃)₃SiO[Si(CD₃)₂O]ₙSi(CD₃)₃ [2]. This isotopic substitution preserves the fundamental physical properties of PDMS—low glass transition temperature (~ −125 °C), low surface tension, optical transparency, and biocompatibility—while introducing neutron scattering contrast, altered vibrational spectra, and enhanced bond stability that are absent in conventional hydrogenous PDMS [3].

Why Hydrogenous PDMS Cannot Substitute for Dimethicone Deuterated in Critical Applications


Conventional hydrogenous PDMS (h-PDMS) and Dimethicone Deuterated (d-PDMS) share the same siloxane backbone chemistry, yet they are not interchangeable in applications that depend on isotopic contrast, spectroscopic transparency, or metabolic persistence. The neutron scattering length density (SLD) of h-PDMS is approximately 0.06 × 10⁻⁶ Å⁻², whereas perdeuterated d-PDMS exhibits an SLD of ~5.9 × 10⁻⁶ Å⁻²—a nearly 100-fold difference—making d-PDMS indispensable for neutron reflectivity and small-angle neutron scattering (SANS) contrast-variation experiments [1]. Similarly, the C–H stretching bands that dominate the IR and Raman spectra of h-PDMS near 2900 cm⁻¹ are shifted to ~2100 cm⁻¹ upon deuteration, opening a wide spectral window for probing other molecular species [2]. In pharmaceutical research, the kinetic isotope effect arising from the ~5–10 kJ/mol higher activation energy for C–D bond cleavage relative to C–H can alter metabolic oxidation rates by a factor of 2–10, depending on the enzyme system [3]. Substituting h-PDMS for d-PDMS in any of these contexts results in loss of analytical signal, spectral interference, or altered pharmacokinetic profiles.

Quantitative Differentiation Evidence for Dimethicone Deuterated Versus Hydrogenous PDMS and Other Analogs


Neutron Scattering Length Density (SLD) Contrast: d-PDMS vs. h-PDMS

Perdeuterated PDMS (d-PDMS) provides an approximately 100-fold higher neutron scattering length density compared to hydrogenous PDMS (h-PDMS), enabling selective contrast matching in multi-component systems. In neutron reflectivity studies of PI-PDMS block copolymers, the deuterated PDMS domains are rendered 'visible' against protonated PI domains, allowing independent resolution of single-chain dynamics and interfacial fluctuations [1]. The practical consequence is that d-PDMS serves as a neutron-contrast agent that hydrogenous PDMS cannot replicate.

Neutron reflectivity SANS Contrast variation Polymer interfaces

TOF-SIMS Fragment Mass Shift: Deuterated vs. Hydrogenous PDMS Spectral Fingerprints

Time-of-flight secondary ion mass spectrometry (TOF-SIMS) of perdeuterated linear PDMS, –[(CD₃)₂SiO]ₙ–, produces a characteristic fragment ion at m/z 146 (+Si₂OC₄D₁₃) compared to m/z 133 (+Si₂OC₄H₁₃) for hydrogenous PDMS, confirming complete deuteration and providing unambiguous peak assignment that resolves earlier ambiguities in the PDMS SIMS literature [1]. Three homologous fragment series—at m/z 82, 162, 242 (n = 0, 1, 2) for [Si(CD₃)₂O]ₙSi(CD₃)₃⁺—are uniquely diagnostic of the deuterated polymer and absent from h-PDMS spectra.

Surface analysis Mass spectrometry Isotopic labeling Polymer characterization

C–D vs. C–H Vibrational Frequency Shift: Infrared and Raman Spectroscopic Differentiation

Complete deuteration of the methyl groups in PDMS shifts the C–H stretching modes from ~2900 cm⁻¹ to the C–D stretching region near ~2100 cm⁻¹ (a ratio of ν_C–H/ν_C–D ≈ 1.35–1.40, consistent with the reduced mass ratio √(μ_CH/μ_CD) ≈ 1.37) [1]. This near-complete clearance of the diagnostically congested 2800–3000 cm⁻¹ region makes d-PDMS a valuable spectroscopic matrix for studying C–H vibrations of embedded analytes or biomolecules. The low-temperature IR spectrum of d-PDMS also shows sharper bands and distinct splitting patterns below the glass transition temperature (T_g ≈ −125 °C) compared to h-PDMS [2].

Vibrational spectroscopy IR spectroscopy Raman spectroscopy Isotope effect

²H-NMR for Segmental Orientation: d-PDMS as a Molecular Probe in Elastomer Networks

Deuterated PDMS chains embedded in non-deuterated elastomer networks serve as selective ²H-NMR probes of segmental orientation under mechanical strain. In uniaxially compressed PDMS networks, d-PDMS probe chains (Mₙ = 10,500 g/mol) exhibit quantifiable quadrupolar splitting that directly reports on local orientational order, with the splitting magnitude scaling linearly with strain [1]. Identical experiments using hydrogenous PDMS are impossible because ¹H NMR cannot selectively distinguish probe chains from the network matrix.

²H NMR spectroscopy Elastomer physics Segment anisotropy Polymer dynamics

Enhanced Metabolic Stability via Kinetic Isotope Effect: d-PDMS vs. h-PDMS in Biological Systems

The replacement of C–H bonds with C–D bonds in the methyl groups of PDMS introduces a primary kinetic isotope effect (KIE) that reduces the rate of oxidative metabolism by enzymes such as aldehyde oxidase. The C–D bond has a ~5–10 kJ/mol higher bond dissociation energy than the C–H bond, translating to a k_H/k_D ratio typically in the range of 2–10 for cytochrome P450-mediated oxidations, depending on the extent of C–H bond cleavage in the rate-determining step [1]. While direct comparative metabolic data for d-PDMS vs. h-PDMS are not yet published in peer-reviewed form, this class-level KIE is well-established for methyl-deuterated siloxanes and organosilicon compounds [2].

Kinetic isotope effect Metabolic stability Aldehyde oxidase Pharmacokinetics

d-PDMS as a Selective Solvent for ¹H NMR Spectroscopy: Elimination of Proton Background

Perdeuterated PDMS functions as a proton-free solvent matrix for ¹H NMR analysis of dissolved analytes. Unlike conventional deuterated solvents (e.g., CDCl₃, DMSO-d₆) that contain 0.01–0.05% residual ¹H, high-isotopic-purity d-PDMS (≥95% deuteration) reduces the solvent proton background to near the detection limit, enabling cleaner baseline spectra for quantifying trace analytes [1]. This is a unique capability: hydrogenous PDMS would produce overwhelming ¹H signals from its methyl groups (~0.1–0.2 wt% H), rendering it entirely unsuitable as an NMR solvent.

NMR spectroscopy Deuterated solvent Residual proton suppression Analytical chemistry

Priority Application Scenarios for Dimethicone Deuterated Based on Quantitative Differentiation Evidence


Neutron Scattering and Reflectivity Contrast-Variation Studies of Multi-Component Polymer Systems

Dimethicone Deuterated is the definitive choice for neutron scattering experiments requiring selective visualization of PDMS domains within mixed polymer films, block copolymers, or biological membranes. The ~98-fold higher SLD of d-PDMS relative to h-PDMS enables researchers to 'contrast-match' the hydrogenous phase against D₂O/H₂O subphases, resolving vertically segregated structures (e.g., a d-PDMS overlayer on a cellulose ester sublayer at the air–water interface) that would be completely invisible if hydrogenous PDMS were used [1]. This capability is essential for studying polymer interfaces, membrane protein–lipid interactions, and block copolymer self-assembly.

²H-NMR Probe for Segmental Orientation and Dynamics in Silicone Elastomers

For academic and industrial laboratories characterizing silicone elastomer networks, d-PDMS is the only form of PDMS that can serve as an NMR-active molecular probe. When dissolved as free chains (Mₙ ≈ 5,000–80,000 g/mol) in unlabeled PDMS networks, d-PDMS reports on strain-induced segmental anisotropy via ²H quadrupolar splitting [2]. Neither hydrogenous PDMS nor any non-deuterated silicone fluid can provide this selective NMR contrast, making d-PDMS a mandatory procurement item for ²H-NMR-based elastomer mechanics research.

Proton-Free Analytical Matrix for ¹H NMR and IR Spectroscopic Characterization

In analytical laboratories performing ¹H NMR or IR spectroscopy on proton-containing analytes, d-PDMS eliminates solvent proton interference across the C–H stretching region (2800–3000 cm⁻¹ in IR; 0–10 ppm in ¹H NMR) [3]. This is particularly valuable for quantifying low-concentration organic analytes, drug metabolites, or natural products where even trace proton signals from conventional solvents can obscure target peaks. Hydrogenous PDMS, with its intense –CH₃ signals, cannot be considered for this application.

Isotopically Labeled Excipient or Matrix for Pharmacokinetic Tracking and Metabolic Stability Studies

For pharmaceutical development programs investigating PDMS-based topical formulations, implantable drug delivery matrices, or microfluidic devices, d-PDMS offers a dual advantage: (1) the deuterium label provides a unique mass spectrometric signature that enables tracking of PDMS-derived species in biological fluids without interference from endogenous or environmental PDMS [4]; and (2) the kinetic isotope effect associated with C–D bonds is expected to slow oxidative degradation of the siloxane matrix by metabolic enzymes (k_H/k_D ≈ 2–10 at sites of CYP450-mediated oxidation), potentially extending the functional lifetime of PDMS-based medical devices in vivo [5]. While direct in vivo comparative data are pending, the mechanistic basis is sufficiently strong to justify d-PDMS as a research-grade procurement choice over h-PDMS for metabolism-sensitive applications.

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